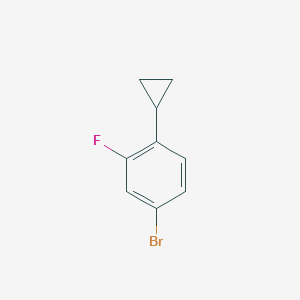

4-Bromo-1-cyclopropyl-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

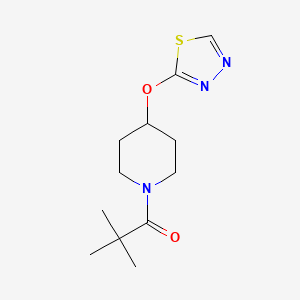

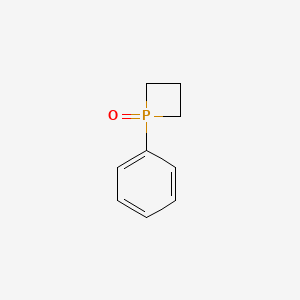

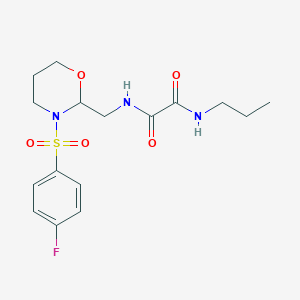

“4-Bromo-1-cyclopropyl-2-fluorobenzene” is a chemical compound with the molecular formula C9H8BrF . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Bromofluorobenzene, involves the reaction of fluorobenzene with bromine in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . This reaction is known as electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a fluorine atom, and a cyclopropyl group attached to it . The average mass of the molecule is 215.062 Da and the monoisotopic mass is 213.979340 Da .Chemical Reactions Analysis

Compounds similar to “this compound”, such as 4-Bromofluorobenzene, are standard substrates for cross-coupling reactions . They can form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Radiochemical Applications

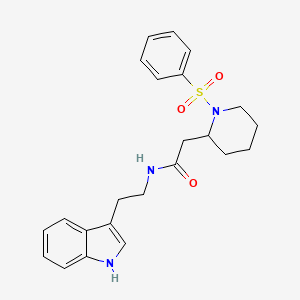

4-Bromo-1-cyclopropyl-2-fluorobenzene has been studied for its utility in the synthesis of radiochemicals. Ermert et al. (2004) explored various pathways for preparing no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound critical for 18F-arylation reactions in metallo-organic and Pd-catalyzed coupling processes. Their findings highlight the compound's importance in developing radiotracers for PET imaging (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Fluorination Studies

Research into the electrochemical fluorination of aromatic compounds, including derivatives of 1-bromo-4-fluorobenzene, provides insights into the mechanisms of side reactions during fluorination processes. Studies by Horio et al. (1996) contribute to understanding the formation of various fluorinated compounds through electrolytic methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Applications in Catalysis

The compound has been utilized in Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for preparing fluorinated biphenyl derivatives, as described by Erami et al. (2017). Their work underscores the versatility and efficiency of the compound in facilitating the synthesis of compounds relevant to pharmaceutical and material science applications (Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).

Heterocyclic Compound Synthesis

This compound also finds application in the synthesis of heterocyclic compounds through palladium-catalyzed carbonylative reactions, as studied by Chen et al. (2014). Their research demonstrates the compound's role in generating six-membered heterocycles, important for developing therapeutic agents and other functional materials (Chen, Natte, Neumann, & Xiao‐Feng Wu, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Eigenschaften

IUPAC Name |

4-bromo-1-cyclopropyl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTQKNPPVYOBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)

![2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2776698.png)

![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)